6-羧基荧光素N-琥珀酰亚胺酯

描述

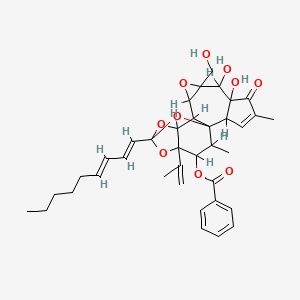

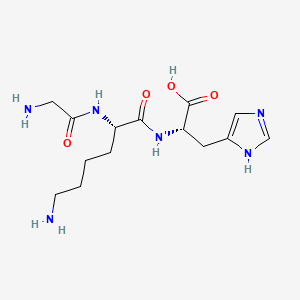

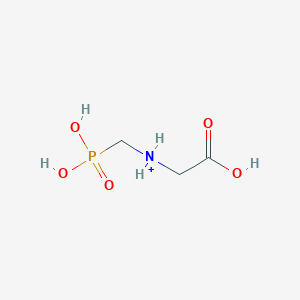

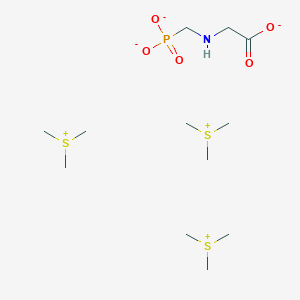

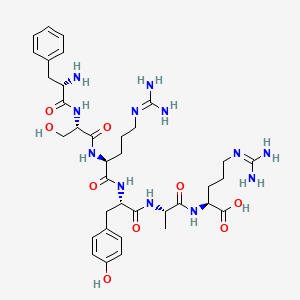

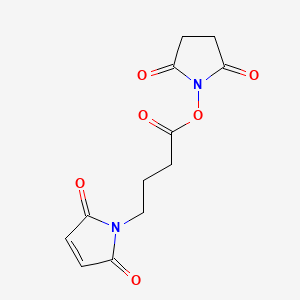

6-Carboxyfluorescein N-succinimidyl ester is an N-hydroxysuccinimidyl ester derived from 6-carboxyfluorescein . It is a fluorescent cell staining dye that is cell permeable and covalently couples, via its succinimidyl group, to intracellular molecules, notably to intracellular lysine residues .

Synthesis Analysis

The synthesis of 6-Carboxyfluorescein N-succinimidyl ester involves the derivatization of proteins through N-hydroxysuccinimide (NHS) ester-mediated reactions .Molecular Structure Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group .Chemical Reactions Analysis

The NHS-ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .Physical And Chemical Properties Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm . It is soluble in DMF or DMSO .科学研究应用

异质细胞反应和增殖试验

CFSE 被广泛用于研究造血细胞的迁移和增殖。由于它能被细胞保留并在每次分裂时被子细胞共享,因此可以创建多峰流式细胞术 CFSE 直方图。这些直方图有助于分析细胞世代,因为每个直方图都聚集在前一个直方图荧光强度的一半左右。然而,不同细胞之间的 CFSE 载量差异可能导致峰值重叠,当与癌细胞系一起使用时会造成限制 (Matera, Lupi, & Ubezio, 2004)。

淋巴细胞增殖监测

CFSE 被认为可有效监测淋巴细胞分裂,因为它用羧基荧光素标记长寿命的细胞内分子,从而可以通过细胞荧光下降来评估细胞分裂。它与用于多色流式细胞术的各种荧光团兼容,并且细胞毒性低,使其成为这些目的的理想染料。所述方法允许在体外和体内研究中监测多达 8 次细胞分裂,突出了其在淋巴细胞增殖研究中的重要作用 (Quah & Parish, 2010)。

细胞分裂和迁移分析

CFSE 标记的淋巴细胞在分析细胞分裂与分化以及增殖与凋亡之间的关系方面发挥了重要作用。该工具促进了对体内抗原反应的研究,证明了其在理解细胞迁移和增殖的复杂过程中的效用 (Parish, Glidden, Quah, & Warren, 2009)。

淋巴细胞动力学定量

胞浆染料 CFSE 在定量细胞动力学中至关重要,尤其是在淋巴细胞稳态研究中。它标记细胞而不考虑其细胞周期阶段,为仅标记分裂细胞的其他标记物提供了一个更好的替代方案。此特性允许对细胞行为进行更具代表性的分析,从而增进了我们对体内淋巴细胞动力学的理解 (Asquith 等人,2006)。

抗原特异性杀伤试验

CFSE 还可以用于标记感兴趣的细胞群以进行体内研究,特别是在增殖和迁移研究中。值得注意的一个应用是它用于评估表位特异性 CFSE 标记靶细胞的存活和杀伤,展示了 CD8+ T 细胞反应在特异性杀伤能力方面的质量 (Durward, Harms, & Splitter, 2010)。

作用机制

Target of Action

The primary targets of 6-Carboxyfluorescein N-succinimidyl ester (also known as 6-Carboxyfluorescein N-hydroxysuccinimide ester) are intracellular molecules, notably lysine residues and other amine sources . The compound is a fluorescent cell staining dye that is used to label cells, especially immune cells .

Mode of Action

6-Carboxyfluorescein N-succinimidyl ester is cell permeable and covalently couples, via its succinimidyl group, to its targets . This covalent coupling reaction allows the fluorescent dye to be retained within cells for extremely long periods .

Biochemical Pathways

The compound is involved in the biochemical pathway of cell labeling and tracking. It is used to monitor lymphocyte proliferation, both in vitro and in vivo, due to the progressive halving of its fluorescence within daughter cells following each cell division . It allows lymphocyte proliferation, migration, and positioning to be simultaneously monitored .

Pharmacokinetics

It is known that the compound is cell permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets. Its covalent coupling to intracellular molecules allows it to be retained within cells for long periods .

Result of Action

The result of the action of 6-Carboxyfluorescein N-succinimidyl ester is the stable labeling of cells, which allows for the tracking of cell migration and the monitoring of cell proliferation . The compound’s fluorescence can be detected using flow cytometry or other fluorescence-based techniques .

Action Environment

The action of 6-Carboxyfluorescein N-succinimidyl ester can be influenced by various environmental factors. For instance, the compound’s fluorescence is pH-dependent, with optimal fluorescence observed at pH 8.0 . Additionally, the compound is typically stored at -20°C to maintain its stability .

安全和危害

未来方向

6-Carboxyfluorescein N-succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABVNMGKGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376335 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxyfluorescein N-succinimidyl ester | |

CAS RN |

92557-81-8 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)

![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)